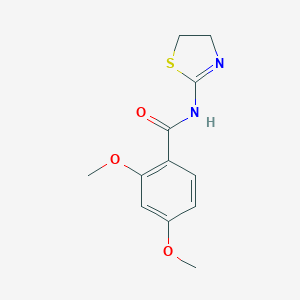
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMTB, and it has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Applications De Recherche Scientifique
DMTB has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, DMTB has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, DMTB has been shown to protect against oxidative stress and reduce inflammation. In antimicrobial activity, DMTB has been shown to have activity against a range of bacteria and fungi.
Mécanisme D'action
The mechanism of action of DMTB is not fully understood. However, it is believed that DMTB exerts its effects through the inhibition of various enzymes and proteins, including topoisomerase II and tubulin.
Effets Biochimiques Et Physiologiques
DMTB has been shown to have various biochemical and physiological effects. In cancer cells, DMTB has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In neuroprotection, DMTB has been shown to reduce oxidative stress, inflammation, and neuronal damage. In antimicrobial activity, DMTB has been shown to have activity against a range of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMTB in lab experiments is its potential applications in various fields. DMTB has been shown to have activity against cancer cells, neuroprotection, and antimicrobial activity. Another advantage is that DMTB can be synthesized through a relatively simple process. However, one limitation of using DMTB in lab experiments is that its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on DMTB. One direction is to further investigate its mechanism of action. Another direction is to explore its potential applications in other fields, such as cardiovascular disease and inflammation. Additionally, future research could focus on the development of more potent derivatives of DMTB.
Méthodes De Synthèse
DMTB can be synthesized through a two-step process. The first step involves the reaction of 2,4-dimethoxybenzoyl chloride with thiosemicarbazide to form 2,4-dimethoxybenzoylthiosemicarbazide. The second step involves the cyclization of 2,4-dimethoxybenzoylthiosemicarbazide with sodium acetate to form DMTB.
Propriétés
Numéro CAS |
5649-91-2 |
|---|---|
Nom du produit |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide |
Formule moléculaire |
C12H14N2O3S |
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C12H14N2O3S/c1-16-8-3-4-9(10(7-8)17-2)11(15)14-12-13-5-6-18-12/h3-4,7H,5-6H2,1-2H3,(H,13,14,15) |
Clé InChI |
GDTDXZCMPQVDNX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NCCS2)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)NC2=NCCS2)OC |
Solubilité |
39.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



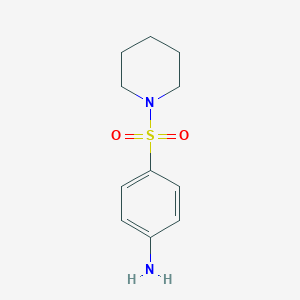
![4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B188930.png)

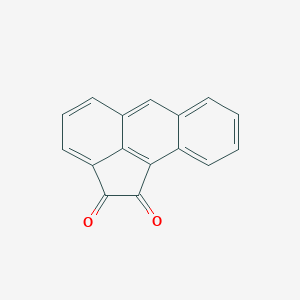

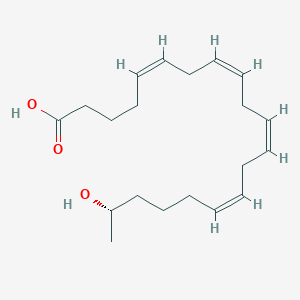
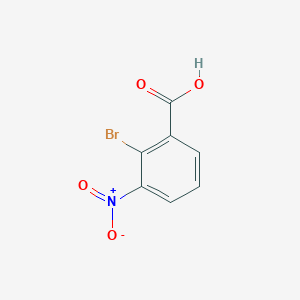
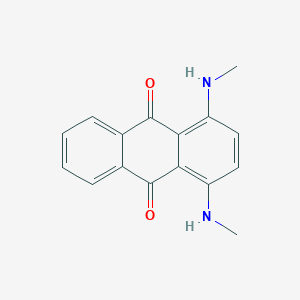
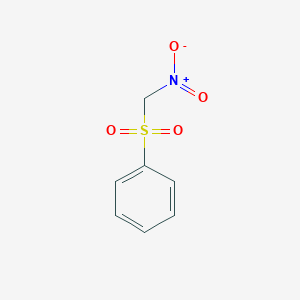

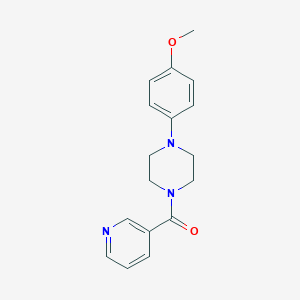
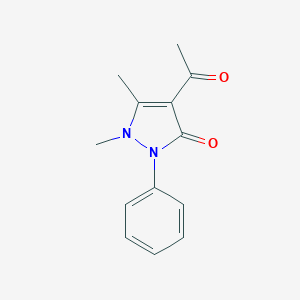
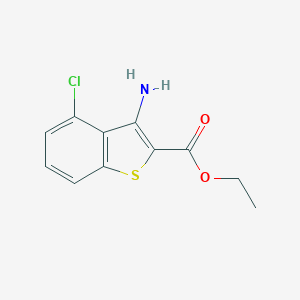
![Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]-](/img/structure/B188948.png)